molecular formula C11H11BrF3NO3S B1409285 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine CAS No. 1704069-23-7

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Cat. No.: B1409285
CAS No.: 1704069-23-7
M. Wt: 374.18 g/mol
InChI Key: NKAAHRJPOICHFT-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethoxy)aniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated product.

    Pyrrolidine Introduction: Finally, the sulfonylated intermediate is reacted with pyrrolidine under suitable conditions, often involving a base and a solvent like dichloromethane, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Coupling Products: New biaryl or heteroaryl compounds.

Scientific Research Applications

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

Comparison with Similar Compounds

  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
  • 1-((4-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Comparison:

  • Uniqueness: The trifluoromethoxy group in 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine imparts unique electronic properties, making it distinct from similar compounds with different substituents.
  • Reactivity: The position and nature of substituents can significantly affect the reactivity and applications of these compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-8-3-4-9(19-11(13,14)15)10(7-8)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAAHRJPOICHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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